

# literature review on the discovery and history of 2-vinylaniline

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## Compound of Interest

Compound Name: 2-Vinylaniline

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## The Synthesis and Utility of 2-Vinylaniline: A Technical Guide

### Introduction

**2-Vinylaniline**, also known as 2-aminostyrene, is a versatile organic compound that has garnered significant attention in synthetic chemistry, particularly as a precursor for a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive vinyl group ortho to each other on a benzene ring, allows for a variety of cyclization reactions. This technical guide provides a comprehensive overview of the discovery, history, physical and chemical properties, modern synthetic methodologies, and key applications of **2-vinylaniline** for researchers, scientists, and professionals in drug development.

## Historical Perspective and Discovery

While a singular, definitive publication marking the "discovery" of **2-vinylaniline** is not readily apparent in the historical chemical literature, its synthesis and study are intrinsically linked to the broader development of aniline and styrene chemistry in the early to mid-20th century. Early synthetic approaches to vinyl-substituted anilines likely paralleled methods used for similar compounds. Plausible historical synthetic routes, though not explicitly documented for the ortho isomer, can be inferred from established reactions of the era.

One such method is the dehydration of the corresponding amino-substituted phenylethanol. For instance, the dehydration of 2-(4-aminophenyl)ethanol to 4-vinylaniline is a known transformation, suggesting that 2-(2-aminophenyl)ethanol could similarly yield **2-vinylaniline** under acidic or basic conditions with heating[1]. Another classical method that could theoretically produce **2-vinylaniline** is the Hofmann elimination. This reaction involves the exhaustive methylation of an amine, followed by elimination with a base like silver oxide to form an alkene[2][3][4][5][6]. Starting from 2-(2-aminoethyl)aniline, this process would be expected to yield **2-vinylaniline**.

Despite the absence of a celebrated discovery, the utility of **2-vinylaniline** has become increasingly recognized in recent decades, with a surge in publications detailing its application in the synthesis of complex organic molecules.

## Physicochemical Properties

**2-Vinylaniline** is a liquid at room temperature with properties that make it a useful intermediate in organic synthesis. A summary of its key physical and chemical data is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N	[7][8][9]
Molecular Weight	119.16 g/mol	[7][8][9]
CAS Number	3867-18-3	[7]
Appearance	Colorless to light yellow liquid	[10]
Boiling Point	219.5 °C at 760 mmHg	[9]
Density	1.0181 g/cm <sup>3</sup>	[9]
Refractive Index	1.6124	[10]
Solubility	Soluble in benzene, acetone, and methanol	[11]
pKa	3.86 ± 0.10 (Predicted)	[10]

## Modern Synthetic Protocols

Contemporary methods for the synthesis of **2-vinylaniline** offer high yields and functional group tolerance. The Heck and Wittig reactions are two of the most prominent and versatile strategies employed.

### Experimental Protocol 1: Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction provides a reliable method for the synthesis of **2-vinylaniline** from 2-haloanilines and a vinylating agent.

Reaction: Coupling of 2-bromoaniline with a vinylboronic acid derivative.

Reagents and Materials:

- 2-Bromoaniline
- Vinylboronic acid pinacol ester
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene, anhydrous
- Water, deionized
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromoaniline (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).
- Evacuate and backfill the flask with nitrogen three times.
- Add anhydrous toluene via syringe to dissolve the reagents.
- In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous toluene under nitrogen.
- Add the catalyst solution to the reaction mixture via syringe.
- Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with deionized water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure **2-vinylaniline**.

## Experimental Protocol 2: Synthesis via Wittig Reaction

The Wittig reaction offers an alternative route to **2-vinylaniline**, typically starting from 2-aminobenzaldehyde.

Reaction: Reaction of 2-aminobenzaldehyde with a phosphorus ylide.

Reagents and Materials:

- 2-Aminobenzaldehyde
- Methyltriphenylphosphonium bromide

- Potassium tert-butoxide
- Tetrahydrofuran (THF), anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
- Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
- Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The color should turn a deep yellow, indicating the formation of the ylide. Stir at this temperature for 30 minutes.
- In a separate flask, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous THF.
- Add the solution of 2-aminobenzaldehyde dropwise to the ylide solution at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure **2-vinyllaniline**.

## Core Applications in Drug Development and Materials Science

The primary application of **2-vinyllaniline** lies in its role as a versatile building block for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals and biologically active compounds[12][13]. The strategic placement of the amino and vinyl groups facilitates intramolecular cyclization reactions to form five- and six-membered rings.

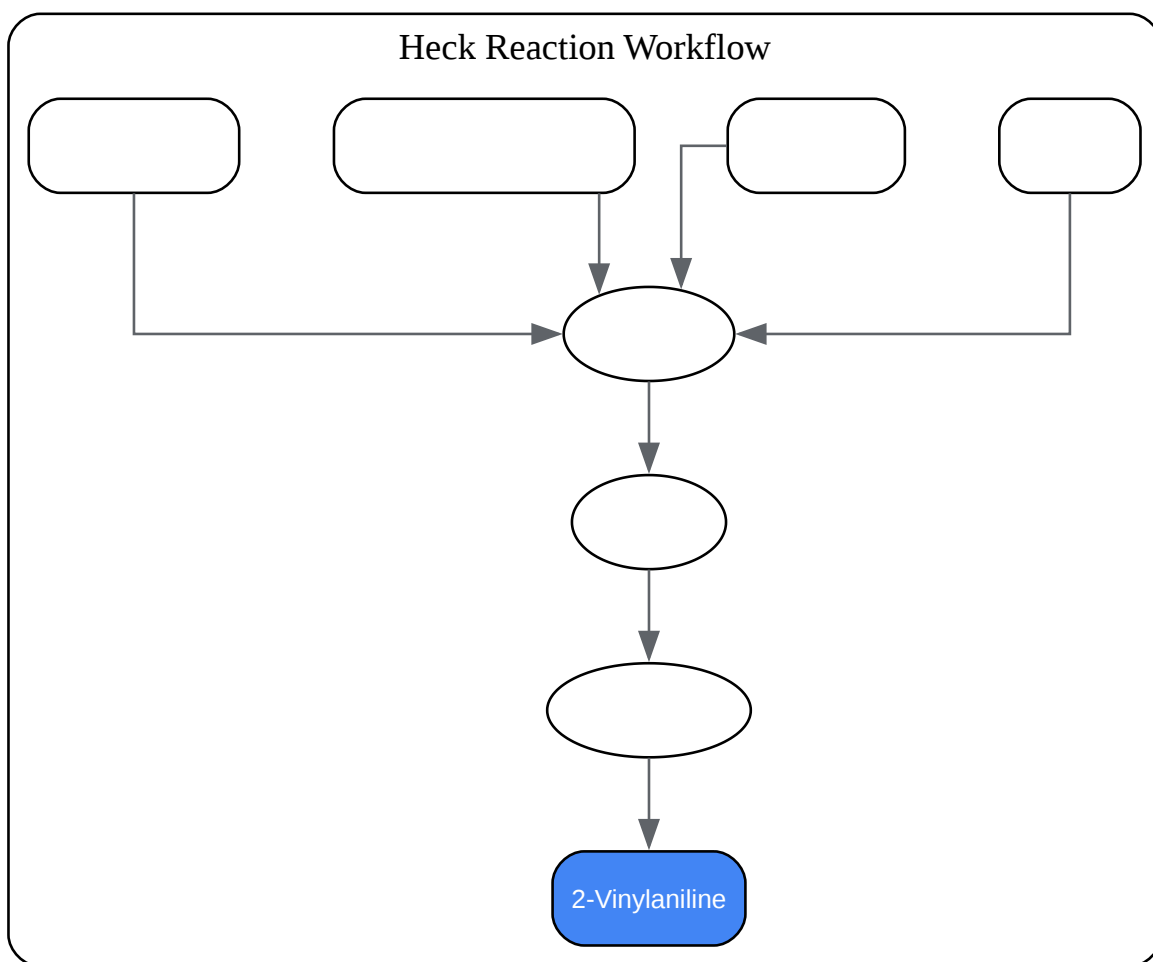
- **Synthesis of Quinolines:** **2-Vinyllaniline** is extensively used in the synthesis of quinolines, a core structure in numerous pharmaceuticals with a wide range of biological activities[14][15]. Various catalytic systems can be employed to achieve this transformation through different reaction mechanisms[16][17].
- **Synthesis of Indoles and Carbazoles:** The direct conjugation of the vinyl group with the aniline ring makes **2-vinyllaniline** a suitable precursor for the synthesis of five-membered heterocyclic rings like indoles and carbazoles[12].
- **Polymer Chemistry:** As a derivative of both aniline and styrene, **2-vinyllaniline** can be used in the development of functional polymers with potential applications in materials science, such as conductive polymers.

## Signaling Pathways and Biological Activity

Based on the available literature, **2-vinyllaniline** is primarily utilized as a synthetic intermediate and is not typically studied for its direct interaction with or modulation of biological signaling pathways. Its value in drug discovery is derived from its ability to serve as a starting material for the construction of more complex molecules that may possess biological activity[10][18]. There is limited information on the specific biological activities of **2-vinyllaniline** itself.

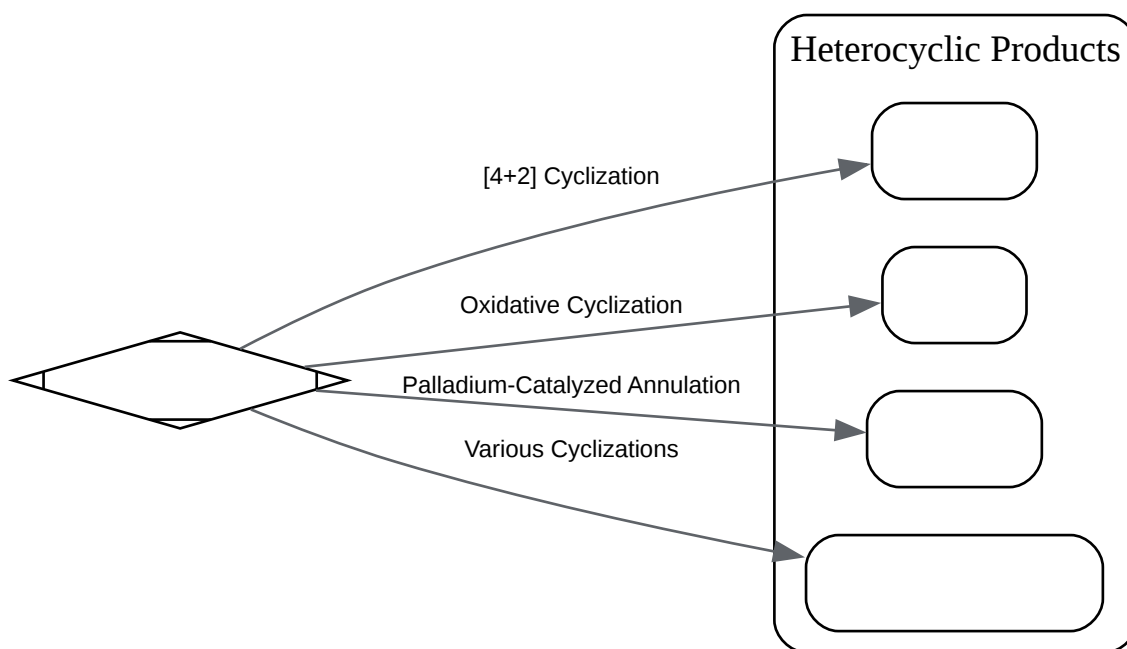
## Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.



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Caption: A generalized workflow for the synthesis of **2-vinylaniline** via a Heck reaction.



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Caption: The role of **2-vinylaniline** as a key precursor to diverse heterocyclic systems.

## Conclusion

**2-Vinylaniline** is a valuable and versatile building block in modern organic synthesis. While the specific details of its initial discovery are not well-documented, its importance has grown substantially with the development of advanced synthetic methodologies. The ability to efficiently construct complex nitrogen-containing heterocycles from **2-vinylaniline** ensures its continued relevance in the fields of medicinal chemistry, drug development, and materials science. Future research will likely focus on expanding the scope of its applications and developing even more efficient and sustainable synthetic routes to this important intermediate.

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